Ruthenium acetylacetonate

Overview

Description

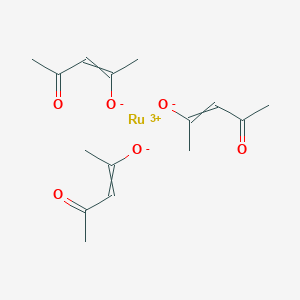

Ruthenium acetylacetonate is a coordination complex with the chemical formula Ru(C₅H₇O₂)₃. It is a dark violet solid that is highly soluble in organic solvents. This compound is widely used in various fields due to its catalytic properties and its role as a precursor in the synthesis of other ruthenium-based compounds .

Mechanism of Action

Target of Action

Ruthenium acetylacetonate primarily targets the process of dehydrogenation of ammonia-borane, resulting in the rapid generation of hydrogen gas . It also acts as a catalyst in the hydrolysis of sodium borohydride .

Mode of Action

As a homogeneous catalyst, this compound interacts with its targets to facilitate chemical reactions. During the dehydrogenation of ammonia-borane, it aids in the breakdown of the compound, leading to the release of hydrogen gas . In the hydrolysis of sodium borohydride, it accelerates the reaction even at low concentrations and room temperature .

Biochemical Pathways

Its role as a catalyst suggests that it likely influences various chemical reactions, particularly those involving dehydrogenation and hydrolysis .

Pharmacokinetics

Instead, it facilitates chemical reactions without being consumed or altered .

Result of Action

The primary result of this compound’s action is the rapid generation of hydrogen gas during the dehydrogenation of ammonia-borane . Additionally, it can catalyze the hydrolysis of sodium borohydride . It can also be used as a precursor to synthesize Ru-based nanomaterials, which have applications in the field of supercapacitors and catalysis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and concentration. For instance, it can catalyze the hydrolysis of sodium borohydride at room temperature . The efficacy of its catalytic action may also depend on the concentration of the compound .

Biochemical Analysis

Biochemical Properties

Ruthenium(III) acetylacetonate can form a highly active homogeneous catalyst during the dehydrogenation of ammonia–borane, resulting in the rapid generation of hydrogen gas . It can also be used as a catalyst in the hydrolysis of sodium borohydride at low concentrations and room temperature .

Cellular Effects

Ruthenium(III) acetylacetonate has been found to have cytotoxic activity against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa . During the interaction of the complexes with the cancer MCF-7 cell line, reactive oxygen species are released intracellularly, which could indicate that they are involved in cell apoptosis .

Molecular Mechanism

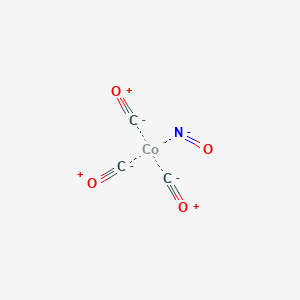

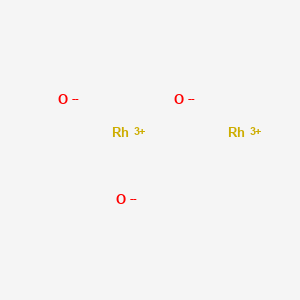

Ruthenium(III) acetylacetonate has idealized D3 symmetry. Six oxygen atoms surround the central ruthenium atom in an octahedral arrangement . Because Ruthenium(III) acetylacetonate is low spin, there is one unpaired d electron, causing this compound to be paramagnetic .

Temporal Effects in Laboratory Settings

Ruthenium(III) acetylacetonate has been found to be stable in water . It has been used in the formation of RuO2 and Ru by thermal decomposition .

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been reported for Ruthenium(III) acetylacetonate, it’s worth noting that ruthenium complexes have emerged for their selective cytotoxic activity in vitro and promising anticancer properties in vivo .

Metabolic Pathways

Ruthenium(III) acetylacetonate has been used in transfer hydrogenation reactions . It has been reported that a highly active homogeneous catalyst can be formed from Ruthenium(III) acetylacetonate during the dehydrogenation of ammonia–borane .

Subcellular Localization

Ruthenium complexes have been found to interact with DNA, albumin, and apotransferrin , suggesting that they may localize to areas of the cell where these molecules are present.

Preparation Methods

Ruthenium acetylacetonate was first synthesized in 1914 by reacting ruthenium(III) chloride with acetylacetone in the presence of potassium bicarbonate . The reaction can be represented as follows: [ \text{RuCl}_3 \cdot 3\text{H}_2\text{O} + 3\text{MeCOCH}_2\text{COMe} \rightarrow \text{Ru(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3\text{HCl} + 3\text{H}_2\text{O} ]

This method remains useful with minor variations. Industrial production methods often involve similar synthetic routes but may include additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Ruthenium acetylacetonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Oxidation: In solution, ruthenium(III) acetylacetonate can be oxidized at 0.593 V vs.

Reduction: It can be reduced at -1.223 V vs.

Substitution: Reduction in the presence of alkenes can afford diolefin complexes.

Common reagents used in these reactions include zinc amalgam and moist tetrahydrofuran. Major products formed from these reactions include diolefin complexes and other ruthenium-based compounds .

Scientific Research Applications

Comparison with Similar Compounds

Ruthenium acetylacetonate can be compared with other metal acetylacetonates, such as iron(III) acetylacetonate and cobalt(III) acetylacetonate. While all these compounds share similar coordination structures, ruthenium(III) acetylacetonate is unique due to its higher catalytic activity and its specific applications in nanomaterial synthesis and anticancer research .

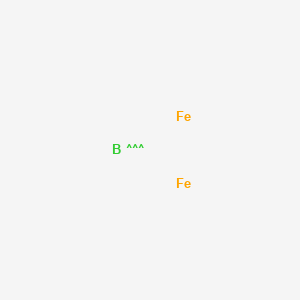

Similar compounds include:

- Iron(III) acetylacetonate

- Cobalt(III) acetylacetonate

- Nickel(II) acetylacetonate

These compounds are also used as catalysts and precursors in various chemical reactions but differ in their specific applications and reactivity profiles.

Properties

CAS No. |

14284-93-6 |

|---|---|

Molecular Formula |

C15H24O6Ru |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;ruthenium |

InChI |

InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI Key |

IYWJIYWFPADQAN-LNTINUHCSA-N |

SMILES |

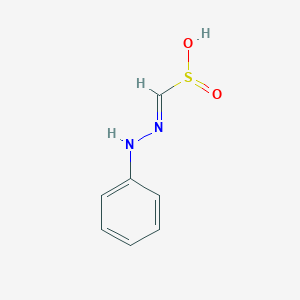

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ru] |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ru] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ru] |

Key on ui other cas no. |

14284-93-6 |

physical_description |

Dark violet solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary catalytic applications of Ruthenium(III) acetylacetonate?

A1: Ru(acac)3 has demonstrated efficacy as a catalyst in various organic reactions, including:

- Tetrahydropyranylation of alcohols and phenols: Ru(acac)3 catalyzes this protection reaction efficiently under solvent-free conditions, offering chemoselectivity in diol protection. []

- Acetylation reactions: It catalyzes the acetylation of phenols, alcohols, and amines at ambient temperatures, providing good to excellent yields. []

- Dehydrogenation reactions: Ru(acac)3 acts as a precursor, forming an active Ru(II) species in situ, for the dehydrogenation of dimethylamine borane, a potential hydrogen storage material. [, ]

- Hydrogenation reactions: In conjunction with aminophosphine ligands, it catalyzes the hydrogenation of dimethyl malonate to methyl 3-hydroxypropanoate, showcasing its potential in ester hydrogenation. []

- Isomerization of tri-substituted double bonds: It facilitates highly selective cis-trans isomerization without double bond migration or hydrogenation. []

Q2: Can Ru(acac)3 be recovered and reused in catalytic reactions?

A2: Yes, research indicates that Ru(acac)3 can be recovered and reused in several reactions, such as acetylation and tetrahydropyranylation, without significant loss of activity. [, ] This recyclability enhances its potential for sustainable chemical processes.

Q3: How does the choice of precursor for Ruthenium impact Fischer-Tropsch synthesis?

A3: Studies comparing Ruthenium(III) acetylacetonate to ruthenium chloride and ruthenium nitrosyl nitrate in the preparation of Ru/SiO2 catalysts for Fischer-Tropsch synthesis revealed notable differences. While the chloride precursor led to lower activity due to residual chlorine, the acetylacetonate and nitrosyl nitrate precursors yielded highly active catalysts with suppressed methane and carbon dioxide formation, highlighting the precursor's influence on catalyst performance. [, ]

Q4: What is the thermal stability of Ruthenium(III) acetylacetonate?

A4: Thermal decomposition studies show that Ru(acac)3 decomposes in air in the temperature range of 150–250 °C, yielding Ruthenium(IV) oxide (RuO2) as the final solid residue. []

Q5: How does gamma irradiation affect Ru(acac)3's decomposition?

A5: Gamma irradiation at a dose of 102 kGy significantly alters the decomposition profile of Ru(acac)3. It leads to almost 100% decomposition occurring in a single major step, which can be further deconvoluted into four overlapping stages within the temperature range of 200–320 °C. []

Q6: Is Ru(acac)3 sensitive to air or moisture?

A6: Yes, Ru(acac)3 exhibits sensitivity to both air (specifically oxygen) and moisture. [] Therefore, handling and storage should be done under inert conditions to maintain its integrity.

Q7: What is the molecular formula and weight of Ru(acac)3?

A7: Ru(acac)3 has the molecular formula C15H21O6Ru and a molecular weight of 413.41 g/mol.

Q8: Which spectroscopic techniques are used to characterize Ru(acac)3?

A8: A variety of spectroscopic techniques are employed to characterize Ru(acac)3, including:

- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, ]

- UV-Visible spectroscopy: Helps identify electronic transitions within the compound and assess its electronic structure. [, ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to study the structure and dynamics of the molecule in solution. [, ]

- X-ray powder diffraction (XRD): Determines the crystal structure and phase purity of the compound. [, , ]

- X-ray photoelectron spectroscopy (XPS): Provides information about the elemental composition and oxidation states of the ruthenium. [, , , ]

- Electron Paramagnetic Resonance (EPR): Used to study the unpaired electrons in paramagnetic Ru(III) species. []

Q9: Have computational methods been used to study Ru(acac)3?

A9: Yes, computational chemistry plays a role in understanding Ru(acac)3.

- Density functional theory (DFT) calculations: DFT has been used to investigate the electronic structure and properties of Ru(acac)3 and its reduced form, [Ru(acac)3]-. These calculations provide insights into bond lengths, charge localization, and the compound's electrochemical behavior. []

- Molecular modeling: Modeling studies have investigated the interactions between Ru(acac)3 and potential ligands, providing insights into its catalytic activity and selectivity. []

Q10: What are the applications of Ru(acac)3 in materials science?

A10: Ru(acac)3 serves as a precursor for the synthesis of various ruthenium-based nanomaterials:

- High-performance planar hybrid perovskite solar cells: Ru(acac)3 acts as a cathode interfacial layer, enhancing the performance of perovskite solar cells by improving carrier transport and reducing recombination at the cathode. []

- Polymer solar cells: Solution-processed Ru(acac)3, upon UV treatment, forms a RuO2 anode buffer layer, significantly improving the short-circuit current density and overall power conversion efficiency of polymer solar cells. []

- Electrocatalysts: Ruthenium nanocrystals (Ru NCs) decorated on N-doped graphene tubes (Ru@NGT) synthesized using Ru(acac)3 demonstrate high activity in both oxygen reduction and hydrogen evolution reactions, highlighting their potential as bifunctional electrocatalysts. []

- PtRu nanostructures: The synthesis of PtRu nanodendrites with controlled shapes employs Ru(acac)3 as a precursor, yielding materials with potential applications in direct methanol fuel cells. []

- Mixed RuOx/MnOx electrodes: Ru(acac)3, combined with manganese precursors, enables the fabrication of mixed-metal oxide electrodes via thermal decomposition. These electrodes demonstrate promising electrochemical properties for various applications. []

- Carbon nanotubes: Pyrolysis of Ru(acac)3 offers a direct route to synthesize hydrophilic, bamboo-shaped multiwalled carbon nanotubes, which are being explored for their electrochemical properties and potential applications in areas such as gas storage and oxygen reduction reactions. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.